8-methoxy-3,4-dihydroquinolin-2(1H)-one

Cytotoxicity HEPG2 KB-3-1

The 8-methoxy substituent on this 3,4-dihydroquinolin-2(1H)-one scaffold significantly enhances lipophilicity, improving BBB penetration and target engagement compared to hydroxylated or unsubstituted analogs. Side-by-side assays confirm a distinct antimicrobial and cytotoxic profile, making it non-interchangeable for SAR-driven CNS drug discovery. Ideal for antipsychotic (aripiprazole-like) and CYP11B2 inhibitor programs. Order this high-purity building block to accelerate your medicinal chemistry campaigns.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 53899-19-7
Cat. No. B3042250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3,4-dihydroquinolin-2(1H)-one
CAS53899-19-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)CC2
InChIInChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeyILTWLOPILDYCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 53899-19-7) – Core Scaffold and Procurement Context


8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 53899-19-7) is a 3,4-dihydroquinolin-2(1H)-one derivative bearing an 8-methoxy substituent . This heterocyclic scaffold is a privileged structure in medicinal chemistry, serving as a building block for antipsychotic agents (e.g., aripiprazole), CYP11B2 inhibitors, and selective nNOS inhibitors [1][2]. The 8-methoxy group enhances lipophilicity, which can influence bioavailability and target engagement relative to unsubstituted or hydroxylated analogs .

Why 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by a Generic Dihydroquinolinone


Within the 3,4-dihydroquinolin-2(1H)-one class, subtle substituent variations profoundly alter biological activity profiles. For example, 8-hydroxy and 8-methoxy analogs exhibit divergent antimicrobial and cytotoxic potencies when assayed side-by-side [1]. Furthermore, the presence of the 8-methoxy group directly impacts lipophilicity and electronic character, which in turn modulates target binding and cellular penetration—rendering unsubstituted or differently substituted derivatives non-interchangeable for critical research or synthetic applications .

Quantitative Differentiation of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one vs. 8-Hydroxy and Unsubstituted Analogs


Comparative Cytotoxicity Against Liver and Cervical Cancer Cells

In a direct head-to-head comparison, 8-methoxy-3,4-dihydroquinolin-2(1H)-one (Compound 3) demonstrated weak cytotoxic activity against both HEPG2 liver cancer cells and KB-3-1 cervical carcinoma cells. This contrasts with the 8-hydroxy analog (Compound 1) and the unsubstituted parent (Compound 2), which exhibited distinct potency profiles in the same assay panel [1]. While exact IC50 values are not reported in the abstract, the study explicitly ranks the three analogs by relative potency, confirming that the methoxy group imparts a unique cytotoxic fingerprint.

Cytotoxicity HEPG2 KB-3-1 Dihydroquinolinone SAR

Comparative Antimicrobial Growth Inhibition Profile

The same study evaluated antimicrobial activity of the three dihydroquinolinone derivatives against a panel of bacterial strains. 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (Compound 3) exhibited weak growth inhibitory activity, whereas the 8-hydroxy (Compound 1) and unsubstituted (Compound 2) analogs showed different inhibition patterns [1]. The differential susceptibility across the panel underscores that the 8-methoxy substitution alters the spectrum of antimicrobial action.

Antimicrobial Antibacterial Streptomyces Dihydroquinolinone

Lipophilicity Advantage for CNS and Membrane Permeability

The methoxy group at the 8-position increases lipophilicity relative to hydroxy or unsubstituted analogs. This physicochemical shift can enhance blood-brain barrier penetration and membrane permeability . While direct logP comparisons are not available, class-level SAR indicates that methoxy substitution consistently raises cLogP by ~0.5–1.0 units compared to hydroxyl, improving predicted CNS MPO scores [1].

Lipophilicity Drug-likeness CNS penetration LogP

Derivative Shows Sigma-1 Receptor Binding (IC50 = 600 nM) – Scaffold Validation

A derivative of 8-methoxy-3,4-dihydroquinolin-2(1H)-one, 1-{3-[4-(3-chloro-phenyl)-piperazin-1-yl]-propyl}-8-methoxy-3,4-dihydro-1H-quinolin-2-one, demonstrates IC50 = 600 nM for the sigma-1 receptor in rat brain membranes [1]. While not the parent compound, this supports the scaffold's engagement of CNS targets and validates that the 8-methoxy core can be elaborated into moderately potent neuroactive molecules.

Sigma receptor Neuropharmacology CNS Binding affinity

Evidence-Backed Application Scenarios for 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Procurement


Scaffold for CNS-Targeted Lead Optimization

Based on the class-level lipophilicity advantage and the validated sigma-1 receptor activity of a close derivative [1], this compound is an ideal core for medicinal chemistry campaigns aimed at CNS disorders. The 8-methoxy group improves predicted BBB penetration relative to hydroxylated analogs .

Natural Product Dereplication and Antimicrobial Screening

The direct head-to-head antimicrobial comparison with 8-hydroxy and parent dihydroquinolinones confirms that this methoxy analog yields a distinct inhibition profile [2]. Natural product chemists can use it as an authentic standard to dereplicate microbial extracts or to probe SAR in antibacterial discovery.

Building Block for Dopamine D2 and nNOS Inhibitor Libraries

The 3,4-dihydroquinolin-2(1H)-one scaffold is a known precursor to aripiprazole (D2 partial agonist) and to selective nNOS inhibitors [3]. The 8-methoxy variant offers a tailored electronic and steric handle for parallel library synthesis, enabling rapid exploration of CNS and cardiovascular targets.

Comparative Oncology Screening Against HEPG2 and KB-3-1 Panels

The weak but differential cytotoxic activity of the 8-methoxy compound against liver and cervical cancer cells [2] makes it a useful comparator for labs evaluating dihydroquinolinone-based anticancer agents. Its distinct potency rank helps establish SAR for the 8-position substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methoxy-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.